molecular formula C6H13NO3 B13222196 Methyl 4-amino-2-hydroxy-3-methylbutanoate

Methyl 4-amino-2-hydroxy-3-methylbutanoate

Cat. No.: B13222196
M. Wt: 147.17 g/mol
InChI Key: XACQXAYSNYXQEM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid and contains functional groups such as an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-hydroxy-3-methylbutanoate typically involves the esterification of 4-amino-2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-amino-2-oxo-3-methylbutanoate.

    Reduction: Formation of 4-amino-2-hydroxy-3-methylbutanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-amino-2-hydroxy-3-methylbutanoate is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a substrate in enzymatic studies to investigate the activity of specific enzymes involved in amino acid metabolism.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-methylbutanoate
  • Methyl 3-hydroxy-2-methylbutanoate
  • Ethyl 2-hydroxy-3-methylbutanoate

Comparison: Methyl 4-amino-2-hydroxy-3-methylbutanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups. Additionally, the presence of the amino group enhances its potential for biological activity, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 4-amino-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3

InChI Key

XACQXAYSNYXQEM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C(=O)OC)O

Origin of Product

United States

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